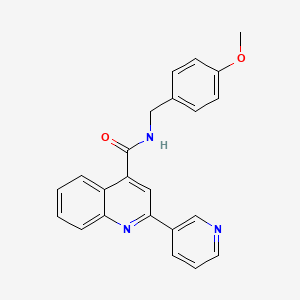

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide

説明

特性

分子式 |

C23H19N3O2 |

|---|---|

分子量 |

369.4 g/mol |

IUPAC名 |

N-[(4-methoxyphenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O2/c1-28-18-10-8-16(9-11-18)14-25-23(27)20-13-22(17-5-4-12-24-15-17)26-21-7-3-2-6-19(20)21/h2-13,15H,14H2,1H3,(H,25,27) |

InChIキー |

IXKZDIDCVMPQCL-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the amine group on the quinoline-pyridine intermediate.

Industrial Production Methods

Industrial production of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

化学反応の分析

Types of Reactions

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Methoxybenzyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

科学的研究の応用

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline carboxamides are a well-studied class of compounds due to their versatility in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Key Differences and Research Findings

Replacement with chlorophenyl (as in ) further elevates logP (~4.1) but introduces risks of toxicity .

Heterocyclic Influence on Bioactivity: Pyridin-3-yl vs. pyridin-2-yl: The 3-yl position (target compound) facilitates stronger π-π stacking in kinase binding pockets, whereas 2-yl () may favor alternative binding modes . Quinoline vs. benzofuran cores: Quinoline’s planar structure enhances intercalation with DNA or enzyme active sites, while benzofuran’s fused ring system may limit conformational flexibility .

Synthetic Accessibility :

- The 4-methoxybenzyl group is synthetically straightforward to introduce via reductive amination or nucleophilic substitution, whereas chlorophenyl derivatives require halogenation steps that complicate scalability .

生物活性

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide is C22H22N3O2, with a molecular weight of 355.4 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, along with a pyridine and a methoxybenzyl substituent that enhance its interactions with biological targets.

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide exhibits multiple mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways critical for cell survival and proliferation.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

- Receptor Modulation : Initial studies suggest that it may modulate the activity of certain biological receptors, influencing cellular signaling pathways.

Anticancer Activity

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide has garnered attention for its potential anticancer properties. Research indicates that compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide on human cancer cell lines using the MTT assay. The results indicated an IC50 value comparable to established anticancer agents, suggesting potent antitumor activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide | HCT116 (Colon) | 5.0 ± 0.5 |

| Harmine | HCT116 (Colon) | 2.40 ± 0.12 |

| Reference Compound | HepG2 (Liver) | 2.54 ± 0.82 |

These findings indicate that the compound exhibits promising anticancer effects and warrants further investigation into its therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide has been studied for antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving enzyme inhibition and membrane disruption.

Comparative Analysis with Similar Compounds

The structural uniqueness of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide lies in its combination of functional groups that enhance lipophilicity and biological interaction potential compared to simpler analogs.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide | Quinoline core + methoxy group | Anticancer, Antimicrobial |

| N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide | Similar quinoline structure | Anticancer |

| Quinazoline Derivatives | Varying substituents | Anticancer |

This table illustrates how the unique combination of the methoxybenzyl group with the quinoline core enhances the biological activity of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide compared to other related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。